5-Bromo-3'-decyl-2,2':5',2''-terthiophene

Overview

Description

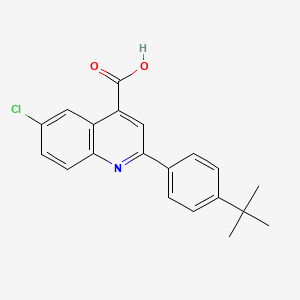

5-Bromo-3’-decyl-2,2’:5’,2’'-terthiophene is a chemical compound with the CAS Number: 477335-02-7 and a molecular weight of 467.56 . It has a linear formula of C22H27BrS3 .

Molecular Structure Analysis

The Inchi Code for 5-Bromo-3’-decyl-2,2’:5’,2’'-terthiophene is 1S/C22H27BrS3/c1-2-3-4-5-6-7-8-9-11-17-16-20(18-12-10-15-24-18)26-22(17)19-13-14-21(23)25-19/h10,12-16H,2-9,11H2,1H3 .Scientific Research Applications

Organic Electronics and Semiconductors

5-Bromo-3’-decyl-2,2’5’,2’'-terthiophene: belongs to the class of thiophene-based organic semiconductors. Its π-conjugated structure makes it suitable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs). Researchers explore its electronic properties, charge transport behavior, and stability to enhance device performance .

Sensing and Detection

The unique electronic properties of this terthiophene derivative make it an excellent candidate for chemical sensing and detection. It can be incorporated into sensor platforms for detecting gases, volatile organic compounds (VOCs), or specific analytes. Researchers investigate its selectivity, sensitivity, and response mechanisms .

Photovoltaic Materials

In the field of solar energy, researchers study the photovoltaic properties of 5-Bromo-3’-decyl-2,2’:5’,2’'-terthiophene . Its absorption spectrum, energy levels, and charge separation efficiency are critical factors for designing efficient organic solar cells. Investigations focus on optimizing its performance as an electron donor or acceptor material .

Molecular Electronics and Nanotechnology

As a building block in molecular electronics, this compound contributes to the development of molecular wires, switches, and memory devices. Its self-assembly properties on surfaces and interactions with metal electrodes are explored for nanoscale applications .

Biological and Medicinal Chemistry

Researchers investigate the potential biological activities of this terthiophene derivative. It may exhibit antimicrobial, antiviral, or anticancer properties. Understanding its interactions with biomolecules and cellular pathways is crucial for drug discovery and targeted therapies .

Materials for Organic Coatings

Due to its π-conjugated structure and solubility, 5-Bromo-3’-decyl-2,2’:5’,2’'-terthiophene can be incorporated into organic coatings. These coatings find applications in corrosion protection, antistatic layers, and optoelectronic devices. Researchers explore its film-forming properties and stability .

Safety and Hazards

properties

IUPAC Name |

2-(5-bromothiophen-2-yl)-3-decyl-5-thiophen-2-ylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27BrS3/c1-2-3-4-5-6-7-8-9-11-17-16-20(18-12-10-15-24-18)26-22(17)19-13-14-21(23)25-19/h10,12-16H,2-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZNRGNRMWICSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=C(SC(=C1)C2=CC=CS2)C3=CC=C(S3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27BrS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395154 | |

| Record name | 5-bromo-3'-decyl-2,2':5',2''-terthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3'-decyl-2,2':5',2''-terthiophene | |

CAS RN |

477335-02-7 | |

| Record name | 5-bromo-3'-decyl-2,2':5',2''-terthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-Cyano-2-[5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]ethylidene]indolin-3-one](/img/structure/B1306832.png)

![3-phenylindeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B1306839.png)